molecular formula C17H23N3O3S B2706368 ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034356-63-1

ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No. B2706368
CAS RN: 2034356-63-1
M. Wt: 349.45
InChI Key: GCARAXJBCMQLJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with a sulfur atom . These rings can have interesting electronic properties and can participate in various chemical reactions.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amine group can participate in acid-base reactions, the ester group can undergo hydrolysis or reduction, and the rings can participate in electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate and related compounds are often synthesized through various chemical reactions. For instance, ethyl 2-(dimethylamino)methylene-3-oxobutanoate reacts with other compounds to yield derivatives with unique structural characteristics (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
  • These derivatives are characterized using methods like NMR, mass, UV-Vis, and CHN analysis, and their structures are often confirmed using single crystal X-ray diffraction studies (Naveen et al., 2021).

Chemical Reactions and Mechanisms

  • The compound and its derivatives are utilized in various chemical reactions, showcasing their versatility in organic synthesis. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a similar compound, is used to synthesize a range of trifluoromethyl heterocycles (Honey, Pasceri, Lewis, & Moody, 2012).
  • These reactions often involve complex mechanisms like ANRORC rearrangement, demonstrating the compound's role in advancing the understanding of organic reaction mechanisms (Ledenyova et al., 2018).

Biological Activities

  • Some derivatives of the compound have been evaluated for their antimicrobial and analgesic activities. This demonstrates the potential of these compounds in medicinal chemistry and drug development (Tirlapur & Noubade, 2010).
  • Other derivatives have shown potent cytotoxic properties against various cancer cell lines, indicating their potential application in cancer research (Deady et al., 2003).

Industrial Applications

  • Derivatives of this compound have been studied for their corrosion inhibition properties on metals, which is significant for industrial applications like metal pickling processes (Dohare et al., 2017).

Mechanism of Action

    Target of action

    Compounds with a thiophene ring, such as “ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate”, are often used in medicinal chemistry due to their diverse biological activities . They can interact with a variety of targets, including enzymes, receptors, and ion channels.

properties

IUPAC Name

ethyl 4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-23-16(22)8-7-15(21)18-9-10-20-13(3)17(12(2)19-20)14-6-5-11-24-14/h5-6,11H,4,7-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCARAXJBCMQLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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